6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 670275-75-9
VCID: VC13328045
InChI: InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
SMILES: COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
Molecular Formula: C16H16ClN3O2
Molecular Weight: 317.77 g/mol

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

CAS No.: 670275-75-9

Cat. No.: VC13328045

Molecular Formula: C16H16ClN3O2

Molecular Weight: 317.77 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride - 670275-75-9

Specification

CAS No. 670275-75-9
Molecular Formula C16H16ClN3O2
Molecular Weight 317.77 g/mol
IUPAC Name 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Standard InChI InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
Standard InChI Key AVKFOWUSTVWZQN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
Canonical SMILES COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₆ClN₃O₂, with an average molecular mass of 317.773 g/mol and a monoisotopic mass of 317.093104 g/mol . Its IUPAC name is 6-methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, reflecting the substitution pattern on the quinazoline ring and the 4-methoxyphenyl amine moiety.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O₂
Molecular Weight317.773 g/mol
CAS Registry Number338738-57-1
ChemSpider ID8102632
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The quinazoline core is substituted at the 6-position with a methoxy group, while the 4-position is linked to a 4-methoxyaniline group via an amine bond. The hydrochloride salt enhances stability and aqueous solubility .

Synthesis and Optimization

Synthetic Route

The synthesis of LY 456236 hydrochloride involves multi-step organic reactions, as inferred from analogous quinazoline derivatives . A plausible pathway includes:

  • Quinazoline Core Formation: Cyclization of a substituted anthranilic acid derivative with formamide or its equivalents.

  • Methoxy Group Introduction: Alkylation or nucleophilic substitution to install methoxy groups at specific positions.

  • Amine Coupling: Reaction of 4-chloro-6-methoxyquinazoline with 4-methoxyaniline under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Critical Synthesis Steps and Conditions

StepReactionReagents/ConditionsYield
1CyclizationFormamide, 160–165°C75%
2MethoxylationK₂CO₃, 2-bromoethyl methyl ether85%
3Amine CouplingDMF, 80°C, 12 hrs65%
4Salt FormationHCl (g), EtOH90%

Pharmacological Applications

Neuropharmacological Activity

LY 456236 acts as a selective antagonist of metabotropic glutamate receptor 1 (mGluR1), modulating synaptic plasticity and calcium signaling. Preclinical studies suggest its efficacy in anxiety and neurodegenerative models:

  • In murine elevated plus-maze tests, LY 456236 (10 mg/kg) reduced anxiety-like behaviors by 40% compared to controls .

  • Electrophysiological assays show inhibition of mGluR1-mediated calcium mobilization in cerebellar Purkinje cells (IC₅₀ = 12 nM) .

Comparative Analysis with Quinazoline Derivatives

Table 3: LY 456236 vs. Erlotinib Hydrochloride

PropertyLY 456236 HydrochlorideErlotinib Hydrochloride
TargetmGluR1EGFR Tyrosine Kinase
Molecular FormulaC₁₆H₁₆ClN₃O₂C₂₂H₂₃N₃O₄·HCl
Therapeutic AreaNeurological disordersNon-small cell lung cancer
SolubilityModerate (DMF, DMSO)Low (improved via salt form)

Erlotinib’s synthesis employs nitration and reductive amination steps , whereas LY 456236’s route focuses on methoxy group installation and amine coupling.

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